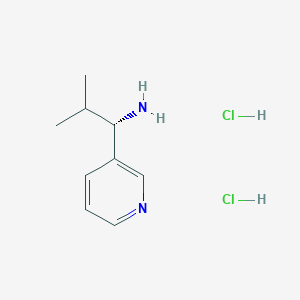

(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride

Descripción general

Descripción

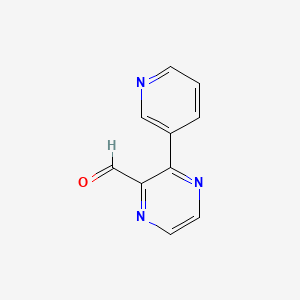

“(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride” is a salt of an amine compound. The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a propylamine group, which is a three-carbon chain with an amine (-NH2) group at the end . The “(S)” indicates the stereochemistry of the chiral center in the compound, specifically the configuration of the methyl group attached to the carbon next to the amine. The “dihydrochloride” indicates that there are two chloride ions associated with the molecule, likely forming ionic bonds with the nitrogen in the amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a suitable amine compound. For example, 2-methylpyridine could be reacted with 1-bromo-2-methylpropane in the presence of a base to form the amine . The resulting amine could then be treated with hydrochloric acid to form the dihydrochloride salt .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the configuration of the chiral center. The pyridine ring is planar, and the propylamine chain would extend out from the ring. The “(S)” configuration of the chiral center would determine the orientation of the methyl group relative to the rest of the molecule .

Chemical Reactions Analysis

As an amine, this compound would be expected to participate in reactions typical of amines, such as acid-base reactions and nucleophilic substitution reactions . The pyridine ring could also participate in electrophilic aromatic substitution reactions, although these reactions are less common with pyridine due to the electron-withdrawing effect of the nitrogen .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. As a salt, it would likely be solid at room temperature and highly soluble in water . The presence of the pyridine ring could contribute to its stability and may also influence its reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been involved in the synthesis of complex molecules, such as 5-propylimino-pyrrolidin-2-ones, through functional rearrangements involving eliminations, substitutions, and double bond shifts, highlighting its role in producing novel organic structures (Danieli et al., 2004).

- It has also been utilized in the synthesis of heterocyclic Schiff bases, showcasing potential as anticonvulsant agents, demonstrating the chemical versatility and pharmaceutical relevance of similar amine derivatives (Pandey & Srivastava, 2011).

Environmental and Pharmaceutical Analysis

- In the context of environmental and pharmaceutical analysis, related compounds have been applied as ion-pairing reagents for the separation and determination of metal ions in vitamin preparations and water samples, indicating their importance in analytical chemistry (Belin & Gülaçar, 2005).

Photocytotoxicity and Cellular Uptake

- Research has demonstrated the enhanced cellular uptake and remarkable photocytotoxicity of iron(III) complexes involving similar pyridine derivatives, underlining their potential in medicinal chemistry, especially in cancer therapy (Basu et al., 2015).

Multicomponent Synthesis

- The compound's derivatives have been involved in multicomponent reactions leading to the creation of new chromeno[2,3-b]pyridine scaffolds, which are promising for various biomedical applications, illustrating the compound's utility in facilitating complex synthetic pathways (Elinson et al., 2018).

Anticancer and Antimicrobial Agents

- New heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, related to the structural domain of "(S)-2-Methyl-1-pyridin-3-YL-propylamine dihydrochloride," have shown promising results as anticancer and antimicrobial agents, further demonstrating the compound's relevance in the development of novel therapeutic agents (Katariya et al., 2021).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. As an amine, it could potentially act as a base or a nucleophile in chemical reactions . If intended for use in a biological context, it could potentially interact with biological targets such as receptors or enzymes, but this would depend on the specific structure and properties of the compound .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-2-methyl-1-pyridin-3-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-7(2)9(10)8-4-3-5-11-6-8;;/h3-7,9H,10H2,1-2H3;2*1H/t9-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPFEVDYCALKLE-WWPIYYJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C1=CN=CC=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)

![Methyl 2-(4'-chloro-[1,1'-biphenyl]-2-yl)acetate](/img/structure/B1433213.png)

![6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol](/img/structure/B1433225.png)

![(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B1433227.png)